molecular formula C12H13N B1387861 4,6,8-Trimethylquinoline CAS No. 88565-88-2

4,6,8-Trimethylquinoline

Cat. No. B1387861
CAS RN: 88565-88-2
M. Wt: 171.24 g/mol
InChI Key: HNCYZWOTJQPKTQ-UHFFFAOYSA-N
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Description

4,6,8-Trimethylquinoline is a chemical compound with the molecular formula C12H13N . It has an average mass of 171.238 Da and a monoisotopic mass of 171.104797 Da .


Molecular Structure Analysis

The molecular structure of 4,6,8-Trimethylquinoline consists of a quinoline backbone with three methyl groups attached at the 4th, 6th, and 8th positions . The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

4,6,8-Trimethylquinoline is a solid at 20 degrees Celsius . It has a density of 1.0±0.1 g/cm3, a boiling point of 294.8±9.0 °C at 760 mmHg, and a flash point of 123.5±11.3 °C . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 0 freely rotating bonds .

Scientific Research Applications

  • Use as an Antioxidant in Rubber and Latexes : 1,2-Dihydro-2,2,4-trimethylquinoline, a derivative of 4,6,8-Trimethylquinoline, is utilized as an antioxidant in styrene-butadiene and nitrile-butadiene rubbers and latexes. This compound was investigated due to its derivation from quinoline, a known rodent carcinogen, to assess its potential carcinogenic activity through occupational and consumer exposure during rubber manufacture and processing (National Toxicology Program technical report series, 1997).

  • Ethoxyquin in Animal Feed : Ethoxyquin (EQ), a derivative of 1,2-Dihydro-2,2,4-Trimethylquinoline, is extensively used as an antioxidant in animal feed to protect against lipid peroxidation. Despite being banned in human food (except certain spices), its presence in animal feed means humans can be exposed through animal products like farmed fish, poultry, and eggs. The safety and toxicity of EQ have been subjects of significant research (Blaszczyk, Augustyniak, & Skolimowski, 2013).

  • Free Radical Formation Studies : Electron spin resonance studies on ethoxyquin, another derivative, indicate that it exists partly as a free radical. This research is crucial for understanding its chemical behavior and potential uses or hazards (Skaare & Henriksen, 1975).

  • Cytotoxicity and Genotoxicity Analysis : The cytotoxic and genotoxic effects of ethoxyquin have been extensively studied, especially considering its use in animal feeds and potential carryover into food products of animal origin. Such studies are vital for assessing the safety and environmental impact of this compound (Blaszczyk & Skolimowski, 2015).

  • C–N Coupling in Chemical Synthesis : Research into the silver-catalyzed dimerization of 1,2-Dihydro-2,2,4-trimethylquinoline derivatives reveals new methods for creating C–N bonds, essential in pharmaceuticals and organic chemistry (Fotie, Rhodus, Taha, & Reid, 2012).

  • DNA Damage Assessment : Investigations into the DNA damage induced by ethoxyquin in human lymphocytes provide insights into its potential genotoxic effects, essential for understanding its safety in various applications (Blaszczyk, 2006).

  • Malaria Treatment Research : 8-Aminoquinoline therapy for latent malaria offers insights into the use of 8-aminoquinolines, related to 4,6,8-Trimethylquinoline, in treating endemic malaria. This research highlights the medical significance of quinoline derivatives (Baird, 2019).

  • Antioxidant Research in Food Preservation : Studies on ethoxyquin and its analogs, such as hydroquin, explore their antioxidant efficacy in food preservation, particularly in protecting polyunsaturated fatty acids in fish meal from oxidation (Koning, 2002).

Safety And Hazards

Safety data for 4,6,8-Trimethylquinoline suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

4,6,8-trimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-8-6-10(3)12-11(7-8)9(2)4-5-13-12/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCYZWOTJQPKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=C(C2=NC=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80659954
Record name 4,6,8-Trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6,8-Trimethylquinoline

CAS RN

88565-88-2
Record name 4,6,8-Trimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80659954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
D Nisbet, DF Nisbet - 1971 - ora.ox.ac.uk
 This thesis is divided into two parts. The first part concerns the chemistry of products obtained from substituted 2-methylquinolines and dimethyl acetylenedicarboxylate, and the second …
Number of citations: 2 ora.ox.ac.uk
DG Kim, EA Vershinina, VV Sharutin - Russian Journal of General …, 2019 - Springer
Alkylation of 4,8-dimethyl- and 4,6,8-trimethylquinolin-2(1H)-one with allyl bromide in the presence of a base proceeds at the oxygen and nitrogen atoms with the predominant formation …
Number of citations: 2 link.springer.com
G Bianchini, P Ribelles, D Becerra… - Organic Chemistry …, 2016 - pubs.rsc.org
Efficient synthesis of 2-acylquinolines based on an aza-vinylogous Povarov reaction - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C6QO00037A Royal Society of …
Number of citations: 46 pubs.rsc.org
RIG Rycroft - Contact Dermatitis, 1981 - Wiley Online Library
A case is reported of allergic contact dermatitis from 4–bromoacetoacet‐2, 4–dimethylani1ide and 4–bromomelhyl‐6, 8–dimcthyl‐2(1H)‐quinolone in a 19–year‐old chemical laboratory …
Number of citations: 16 onlinelibrary.wiley.com
J Clerigué, G Bianchini, P Ribelles… - European Journal of …, 2019 - Wiley Online Library
Several types of C 4 ‐functionalized 4‐alkyl‐2‐aryl‐1,2,3,4‐tetrahydroquinolines underwent rearrangement of their functional groups to C 3 , with concomitant aromatization, by simple …
X Ji, Z Yang, X Wu, GJ Deng… - The Journal of Organic …, 2022 - ACS Publications
Photoredox neutral decarboxylative hydroxyalkylations of heteroarenes with α-keto acids under mild conditions are described. Stable and readily available α-keto acids were employed …
Number of citations: 6 pubs.acs.org

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